N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide
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Overview
Description
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is a complex organic compound with a unique structure that includes chlorophenyl, methylsulfonyl, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile, often under basic conditions.
Amidation: The formation of an amide bond between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)glycinamide
- N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide
Uniqueness
N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19ClN2O4S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(19-13-7-5-11-17(19)22)15-21(25)23-18-12-6-8-14-20(18)28-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
NJIQDLFROWFNCU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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